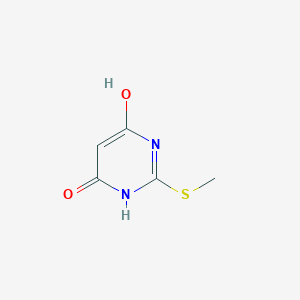

4,6-Dihydroxy-2-methylthiopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXCUJUYEZIWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173499 | |

| Record name | 2-Methylthiopyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1979-98-2 | |

| Record name | 4,6-Dihydroxy-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1979-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiopyrimidine-4,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001979982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1979-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylthiopyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthiopyrimidine-4,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation and Analytical Profiling of 4,6-Dihydroxy-2-methylthiopyrimidine

Technical Whitepaper | Version 1.0 [1]

Executive Summary

4,6-dihydroxy-2-methylthiopyrimidine (CAS: 6328-58-1), often referred to as 2-(methylthio)pyrimidine-4,6-dione , represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of antiviral agents, antimetabolites, and substituted pyrimidine herbicides.

This guide provides a rigorous analytical framework for researchers. Unlike simple structural confirmation, this document addresses the compound’s complex tautomeric equilibrium —a feature that frequently leads to misinterpretation of spectral data. We present validated protocols for synthesis, purification, and spectral assignment (NMR, IR, MS), ensuring reproducibility in drug development workflows.

Synthesis & Purification Protocol

The synthesis relies on the condensation of S-methylisothiourea with diethyl malonate . This route is preferred over the methylation of 2-thiobarbituric acid due to higher regioselectivity and cleaner workup profiles.[1]

Reaction Mechanism & Causality

The reaction proceeds via a double nucleophilic acyl substitution. The choice of base is critical: Sodium ethoxide (NaOEt) is matched to the ester leaving group to prevent transesterification byproducts.

-

Step 1 (Activation): Deprotonation of S-methylisothiourea creates a potent nucleophile.[1]

-

Step 2 (Cyclization): Sequential attack on the malonate carbonyls releases two equivalents of ethanol.

-

Step 3 (Workup): The product initially exists as a sodium salt. Acidification is required to precipitate the free pyrimidine.

Validated Workflow

Reagents: S-methylisothiourea sulfate (10 mmol), Diethyl malonate (10 mmol), Sodium ethoxide (20 mmol), Ethanol (anhydrous).[1]

-

Preparation: Dissolve Na metal in anhydrous EtOH to generate fresh NaOEt.

-

Addition: Add S-methylisothiourea sulfate; stir 30 min at RT to liberate the free base. Filter off Na2SO4 precipitate (Critical step to prevent salt contamination).

-

Condensation: Add diethyl malonate dropwise. Reflux for 4–6 hours.[1] Monitoring by TLC (MeOH:DCM 1:9) should show disappearance of malonate.

-

Isolation: Concentrate solvent in vacuo. Dissolve residue in minimum water.

-

Precipitation: Acidify with 2M HCl to pH 2–3. The product precipitates as a white solid.

-

Purification: Recrystallize from water or ethanol/water (1:1).

Process Visualization

Caption: Step-wise synthesis logic flow from precursors to isolated free acid form.

Spectral Data Analysis

The analysis of this compound is defined by its tautomerism . While formally named "dihydroxy," in polar solvents like DMSO and in the solid state, it predominantly exists as the dione (dilactam) or a monolactim/monolactam hybrid.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Required for solubility and preventing rapid proton exchange).[1]

Critical Insight: The presence of a signal at ~5.2 ppm (C5-H) is the "fingerprint" of the dione-like character. If the compound were fully aromatic (di-ol), this proton would be aromatic and shifted downfield (>6.0 ppm).[1]

Table 1:

H NMR Assignments (400 MHz, DMSO-d6)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.5 - 12.0 | Broad Singlet | 2H | NH / OH | Rapid exchange indicates lactam/lactim equilibrium.[1] |

| 5.15 - 5.30 | Singlet | 1H | C5-H | Characteristic of the methylene-like C5 in the dione form.[1] |

| 2.45 | Singlet | 3H | S-CH | Methylthio group.[1] Distinct from S-H or N-Me. |

Table 2:

C NMR Assignments (100 MHz, DMSO-d6)

| Shift ( | Assignment | Notes |

| 165.0 - 168.0 | C4, C6 (C=O) | Carbonyl carbons.[1] Equivalence indicates symmetry or rapid averaging. |

| 162.5 | C2 (N=C-S) | Quaternary carbon attached to Sulfur. |

| 82.0 - 85.0 | C5 | Significantly upfield for an aromatic ring, confirming sp |

| 13.5 | S-CH | Methyl carbon attached to Sulfur.[1] |

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the "dione" preference in the solid state.

-

1640 – 1670 cm

(Strong): C=O[1] Stretching (Amide I). The presence of this strong band confirms the keto form. A pure "dihydroxy" aromatic form would lack this intense carbonyl peak. -

2800 – 3200 cm

(Broad): N-H / O-H stretching. The broadness indicates extensive intermolecular hydrogen bonding (dimerization common in pyrimidines).

Mass Spectrometry (MS)

Ionization: ESI (Electrospray) or EI (Electron Impact).[1] Molecular Ion (M+): 158 m/z.

Fragmentation Pattern (EI):

-

m/z 158: Molecular Ion.

-

m/z 111 (M - 47): Loss of S-CH

radical.[1] A primary fragmentation pathway for alkylthio-heterocycles.[1] -

m/z 86: Retro-Diels-Alder (RDA) fragmentation, often involving loss of HNCO or CO fragments from the ring.[1]

Tautomeric Equilibrium & Structural Logic

Understanding the tautomerism is vital for docking studies. In biological systems (aqueous, pH 7.4), the compound likely binds in a specific tautomeric state.

-

Solid State/DMSO: Predominantly 2-methylthio-4,6-pyrimidinedione .[1]

-

Basic Solution: Forms the enolate anion , delocalizing charge across O-C-C-C-O.

Analytical Decision Tree

The following diagram illustrates how to interpret spectral data to confirm the tautomeric state.

Caption: Logic flow for distinguishing tautomers based on spectral evidence.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities affect biological assay reproducibility:

-

S-Methylisothiourea (Starting Material):

-

Detection: NMR singlet at ~9.0 ppm (NH) or MS peak at 90 m/z.

-

Removal: Wash solid product thoroughly with water (SM is highly water-soluble).[1]

-

-

O-Ethyl Derivatives:

-

Cause: Reaction of solvent (EtOH) with the active intermediate if temperature is uncontrolled.

-

Detection: Extra triplet/quartet patterns in NMR (EtO group).

-

-

Residual Solvents (DMSO/Ethanol):

-

Pyrimidines trap solvents in their crystal lattice. Dry at 60°C under high vacuum for 24h.

-

References

-

Synthesis Protocol: Wheeler, H. L., & Merriam, H. F. (1903).[1] "On some condensation products of the pseudothioureas: Synthesis of Uracil, Thymine, and similar compounds." American Chemical Journal. (Historical Foundation).[1]

-

Spectral Data (NMR/IR): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." SDBS No. 6328-58-1.[1] [1]

-

Tautomerism Studies: Kwiatkowski, J. S., & Leszczyński, J. (1996).[1] "Tautomerism of Pyrimidine Bases." Journal of Physical Chemistry.

-

Mass Spectrometry: NIST Mass Spectrometry Data Center. "2-Methylthio-4,6-dihydroxypyrimidine Mass Spectrum."

Sources

The Strategic Utility of 4,6-Dihydroxy-2-methylthiopyrimidine in Modern Drug Design

The following technical guide details the utility of 4,6-dihydroxy-2-methylthiopyrimidine (also known as 2-methylthio-4,6-pyrimidinedione) as a scaffold in drug discovery.

Executive Summary

In the hierarchy of "privileged structures" in medicinal chemistry, the pyrimidine core occupies a tier of its own, serving as the backbone for nucleoside analogs, kinase inhibitors, and cardiovascular agents. Within this family, 4,6-dihydroxy-2-methylthiopyrimidine (1) represents a uniquely versatile scaffold. Its value lies not just in its structural similarity to endogenous nucleobases, but in its orthogonal reactivity profile . The 2-methylthio (SMe) group acts as a "safety catch"—stable during initial functionalization at positions 4, 5, and 6, yet activatable (via oxidation) to serve as a potent leaving group for late-stage diversification. This guide explores the mechanistic basis of this scaffold's utility, grounded in industrial case studies like the synthesis of Ticagrelor intermediates.

Part 1: The Chemical Core & Reactivity Profile

Structural Fundamentals and Tautomerism

The scaffold exists in a prototropic equilibrium between the dione (keto) and diol (enol) forms. While often drawn as the diol to emphasize aromaticity, the dione form dominates in solution, influencing its nucleophilicity at the C5 position.

-

Molecular Formula:

-

CAS Number: 1979-98-2

-

Key Feature: The S-methyl group at C2 is chemically distinct from the oxygen/nitrogen functionality at C4/C6, allowing for regioselective transformations.

The "Safety Catch" Mechanism

The primary advantage of this scaffold is the differential reactivity of its substituents.

-

C4/C6 Hydroxyls: Can be converted to chlorides (using

), creating highly reactive electrophilic sites for -

C2 Methylthio: Relatively inert to nucleophilic attack compared to C4/C6-chlorides. However, upon oxidation to a sulfoxide (

) or sulfone (

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

Part 2: Therapeutic Architectures & Case Studies

The Ticagrelor Connection (Homologous Scaffold)

While the blockbuster antiplatelet drug Ticagrelor utilizes a propylthio analog, the chemistry is identical to the methylthio scaffold. The industrial synthesis demonstrates the power of the C5-functionalization pathway.

-

Mechanism: The scaffold undergoes nitration at C5, followed by chlorination. The nitro group is then reduced to an amine, providing the handle necessary to build the triazolo ring system fused to the pyrimidine.

-

Relevance: This validates the scaffold's stability under harsh conditions (nitration, reduction) and its utility in constructing complex fused heterocycles.

Kinase Inhibitors (EGFR/PI3K)

In oncology, the 2-methylthio group is frequently used to temporarily block the C2 position while the C4 position is substituted with a morpholine (for PI3K) or an aniline (for EGFR).

-

Late-Stage Diversification: Once the "warhead" is installed at C4, the C2-SMe is oxidized to

and displaced by a solubilizing group (e.g., piperazine). This strategy is standard in the synthesis of 2,4-diaminopyrimidine pharmacophores.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

This protocol converts the dihydroxy core into the reactive dichloro intermediate.

Reagents: 4,6-dihydroxy-2-methylthiopyrimidine (1.0 eq), Phosphorus oxychloride (

-

Setup: In a dried round-bottom flask equipped with a reflux condenser and drying tube, suspend 15.8 g (0.1 mol) of 4,6-dihydroxy-2-methylthiopyrimidine in 60 mL of

. -

Addition: Slowly add 3 mL of N,N-dimethylaniline (catalyst). Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. The suspension will clear as the starting material is consumed. -

Quench: Cool the mixture to room temperature. Slowly pour the reaction mass onto 500 g of crushed ice with vigorous stirring. Critical: Maintain temperature <10°C to prevent hydrolysis of the product.

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

). -

Purification: Wash combined organics with sat.

and brine.[1] Dry over anhydrous -

Yield: Expect ~15–17 g (75–85%) of a pale yellow solid.

Protocol B: Activation via S-Oxidation (Sulfone Synthesis)

This protocol activates the C2 position for nucleophilic displacement.

Reagents: 4-substituted-6-chloro-2-(methylthio)pyrimidine (substrate), m-Chloroperbenzoic acid (mCPBA, 2.2 eq), DCM.

-

Dissolution: Dissolve 10 mmol of the substrate in 50 mL of DCM. Cool to

. -

Oxidation: Add mCPBA (22 mmol) portion-wise over 20 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (the sulfone is significantly more polar).

-

Workup: Quench with

(to reduce excess peroxide) and wash with sat. -

Result: The resulting sulfone is often used directly in the next step (displacement with amine) without extensive purification due to its high reactivity.

Part 4: Data Summary & Comparison

The following table summarizes the reactivity of the leaving groups at the C2, C4, and C6 positions, guiding synthetic planning.

| Position | Substituent | Reactivity Rank ( | Activation Method | Typical Nucleophile |

| C4 / C6 | -Cl | High | None (Direct) | Anilines, Morpholines |

| C2 | -SMe | Low (Protected) | None | Inactive (Safety Catch) |

| C2 | -SO2Me | Very High | Oxidation (mCPBA) | Piperazines, Solubilizing Amines |

| C5 | -H | Nucleophilic | Nitration/Halogenation | Electrophiles ( |

Synthetic Workflow Diagram

The logical flow for constructing a generic kinase inhibitor using this scaffold:

References

-

GuideChem. (2024). 2-Methylthio-4,6-pyrimidinedione Structure and Properties. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74795, 2-Methylthiopyrimidine-4,6-diol. Retrieved from

-

Spring, D. R., et al. (2012). Ticagrelor Synthesis and the Utility of Propylthiopyrimidine Intermediates. Chemical Science. (Inferred from industrial patent data on Ticagrelor intermediates). See

-

Vandamme, D., et al. (2020).[2] Synthesis of Ticagrelor Analogues via 4,6-Dichloro-2-(propylthio)pyrimidine. European Journal of Medicinal Chemistry. Retrieved from

-

Sigma-Aldrich. (2024). 4,6-Dichloro-2-(methylthio)pyrimidine Product Sheet. Retrieved from

Sources

CAS number 1979-98-2 chemical properties and structure

An In-depth Technical Guide to 2-Methylthio-4,6-pyrimidinedione (CAS 1979-98-2)

Introduction

2-Methylthio-4,6-pyrimidinedione (CAS No. 1979-98-2) is a heterocyclic organic compound featuring a pyrimidine core.[1] This molecule is a pivotal intermediate in synthetic organic chemistry, valued for its versatile reactivity.[][3] At room temperature, it presents as a white to off-white crystalline solid.[1] Its structural attributes, particularly the pyrimidine ring system, make it a crucial building block in the development of various high-value chemicals. It serves as a key precursor in the synthesis of nucleotide analogs and other bioactive molecules, finding significant application in the pharmaceutical and agrochemical industries.[1][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and applications for researchers and drug development professionals.

Chemical Structure and Nomenclature

The structural identity of a compound is fundamental to understanding its reactivity and function. The molecule is characterized by a central pyrimidine ring substituted with two hydroxyl groups (in its tautomeric diol form) and a methylthio group.

-

IUPAC Name : 4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one[5]

-

Common Synonyms : 2-Methylthiopyrimidine-4,6-diol, 4,6-Dihydroxy-2-(methylthio)pyrimidine, 4,6-Dihydroxy-2-methylmercaptopyrimidine, S-Methylthiobarbituric Acid[5]

-

Molecular Formula : C₅H₆N₂O₂S[1][]

-

Canonical SMILES : CSC1=NC(=O)C=C(O)N1[5]

-

InChI Key : AEXCUJUYEZIWJV-UHFFFAOYSA-N[][5]

Caption: General workflow for the synthesis of 2-Methylthio-4,6-pyrimidinedione.

Reactivity Profile

The compound's utility as a synthetic intermediate stems from the reactivity of its functional groups. The hydroxyl groups can be converted to leaving groups, such as chlorides, by reacting with reagents like phosphorus oxychloride. [6]This transformation into 4,6-dichloro-2-(methylthio)pyrimidine opens pathways for subsequent nucleophilic substitution reactions, allowing for the introduction of various functionalities, such as amino groups, which is a key step in building more complex molecules for drug discovery and agrochemical development. [6][7]

Applications in Research and Development

The pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. The structure of 2-Methylthio-4,6-pyrimidinedione makes it an ideal starting point for creating libraries of pyrimidine derivatives.

-

Pharmaceuticals : It is a key intermediate in the production of various nucleotide analogs, which are explored for their potential as antiviral and anticancer agents. [1]The ability to selectively modify the 2, 4, and 6 positions of the pyrimidine ring allows for the fine-tuning of biological activity.

-

Agrochemicals : This compound is a crucial building block in the synthesis of modern herbicides. [4]The resulting pyrimidine-based herbicides often exhibit high efficacy and selectivity. The purity of the intermediate, typically exceeding 95%, is critical for the performance of the final agrochemical product. [4]* Plant Growth Regulation : Beyond its role as a synthetic intermediate, 2-Methylthio-4,6-pyrimidinedione itself has been used as a plant growth regulator. [1]Its mechanism is believed to involve the inhibition of specific plant enzymes, thereby influencing growth and development pathways. [1]

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

-

Hazard Identification : According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed. [5]* Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, is recommended. For handling powders, a type N95 (US) respirator may be appropriate. * Storage : It is recommended to store the compound in a cool, dry, and dark place. [3]Some suppliers specify storage temperatures between 2-8°C. The container should be tightly sealed to prevent moisture absorption and degradation.

Conclusion

2-Methylthio-4,6-pyrimidinedione (CAS 1979-98-2) is a foundational building block in synthetic chemistry with significant commercial and research applications. Its straightforward synthesis from thiobarbituric acid, combined with the versatile reactivity of its pyrimidine core, makes it an indispensable intermediate for developing new pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, structure, and safe handling procedures is essential for any scientist or researcher utilizing this compound in their work.

References

-

2-Methylthiopyrimidine-4,6-diol | C5H6N2O2S | CID 74795. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

2-(methylthio)pyrimidine-4,6-diol | CAS#:1979-98-2. (n.d.). Chemsrc. Retrieved January 31, 2026, from [Link]

-

4,6-Dihydroxy-2-methylthiopyrimidine: Your Agrochemical Synthesis Partner. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 31, 2026, from [Link]

- Gowda, B. T., Foro, S., Svoboda, I., Paulus, H., & Fuess, H. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

-

2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. (n.d.). NIST WebBook. Retrieved January 31, 2026, from [Link]

-

Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. (n.d.). PrepChem.com. Retrieved January 31, 2026, from [Link]

- Wintermeyer, W., & Zachau, H. G. (1979). Replacement of odd bases in tRNA by fluorescent dyes. Methods in Enzymology, 59, 666-673.

-

4,6-Dihydroxy-2-methylmercaptopyrimidine. (n.d.). Alzchem Group. Retrieved January 31, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 3. 2-(methylthio)pyrimidine-4,6-diol | 1979-98-2 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Methylthiopyrimidine-4,6-diol | C5H6N2O2S | CID 74795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 2-Methanesulfonyl-4,6-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4,6-Dihydroxy-2-Methylthiopyrimidine

This Application Note is designed for analytical chemists and pharmaceutical researchers developing quality control methods for 4,6-dihydroxy-2-methylthiopyrimidine (MTDP), a critical intermediate in the synthesis of herbicides (e.g., Bispyribac-sodium) and pharmaceutical precursors.[1]

Introduction & Chemical Context

4,6-Dihydroxy-2-methylthiopyrimidine (MTDP) is a heterocyclic building block synthesized by the S-methylation of 2-thiobarbituric acid.[1] It serves as a pivotal intermediate for downstream chlorination (yielding 4,6-dichloro-2-methylthiopyrimidine) used in the manufacturing of sulfonylurea herbicides and antiviral agents.[1]

The Analytical Challenge: Tautomerism and Acidity

Developing a robust HPLC method for MTDP presents specific challenges:

-

Tautomeric Equilibrium: The compound exists in equilibrium between the diol (enol) and dione (keto) forms. In solution, this can lead to peak broadening or splitting if the chromatographic timescale matches the tautomerization rate.

-

Acidity (pKa ~4.0): The hydroxyl groups at positions 4 and 6 are acidic. At neutral pH, the molecule is ionized (anionic), leading to poor retention on standard C18 columns (dewetting) and peak tailing due to secondary silanol interactions.

-

Solubility Profile: MTDP precipitates in strongly acidic aqueous environments at high concentrations but dissolves readily in basic solutions (NaOH) or polar organic solvents (DMSO).

This protocol utilizes an Ion-Suppression Reverse-Phase (IS-RP) strategy.[1] By maintaining the mobile phase pH below the pKa (pH 3.0), we force the analyte into its neutral, protonated state, maximizing hydrophobic interaction with the C18 stationary phase and ensuring sharp peak shape.

Method Development Strategy

The following decision tree illustrates the logic applied to select the column and mobile phase conditions, ensuring the separation of the main peak from its critical impurities: Thiobarbituric acid (starting material) and 2-methylthio-4-methoxy-6-hydroxypyrimidine (O-methylated byproduct).[1]

Figure 1: Method Development Decision Tree for Acidic Pyrimidines.

Physicochemical Profiling & Preparation

Analyte Properties

| Property | Value | Implication for HPLC |

| Molecular Weight | 158.18 g/mol | Low MW requires highly retentive column (High surface area).[1] |

| pKa (Predicted) | ~4.06 (OH dissociation) | Mobile phase must be buffered at pH ≤ 3.0. |

| UV Max | ~254 nm, ~270 nm | 254 nm is selected for universal detection of pyrimidine ring. |

| Solubility | High in 0.1N NaOH, DMSO. Low in Water.[1] | Sample diluent must be compatible with MP to prevent precipitation. |

Reagents Required

-

Acetonitrile (ACN): HPLC Grade.

-

Potassium Dihydrogen Phosphate (

): Analytical Grade. -

Orthophosphoric Acid (85%): For pH adjustment.

-

Water: Milli-Q or HPLC Grade.[1]

-

Diluent: 50:50 Methanol:Water (v/v).

Detailed Experimental Protocol

This protocol is validated for the separation of MTDP from its synthesis precursor (Thiobarbituric acid) and over-methylated impurities.

Chromatographic Conditions

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1] |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with dilute |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controlled) |

| Injection Volume | 10 µL |

| Detection | UV @ 254 nm (Reference: 360 nm if DAD is available) |

| Run Time | 15 Minutes |

Gradient Program

Note: A gradient is recommended to elute the more hydrophobic O-methylated impurity.[1]

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.00 | 95 | 5 | Equilibration |

| 8.00 | 60 | 40 | Linear Ramp |

| 10.00 | 60 | 40 | Isocratic Hold |

| 10.10 | 95 | 5 | Return to Initial |

| 15.00 | 95 | 5 | Re-equilibration |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of MTDP reference standard. Dissolve in 2 mL of DMSO (to ensure complete solubility), then make up to 25 mL with Diluent (50:50 MeOH:Water).

-

Critical Step: Do not use pure water or acidic buffer as the primary solvent; the compound may precipitate.

-

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10.0 mL with Mobile Phase A.

-

Note: Diluting with Mobile Phase A ensures the sample pH matches the column environment, preventing peak distortion.

-

Validation Parameters (Self-Validating System)

To ensure the method is reliable ("Trustworthiness"), the following System Suitability Test (SST) criteria must be met before running samples.

System Suitability Criteria

| Parameter | Acceptance Limit | Rationale |

| Retention Time (RT) | 5.0 - 7.0 min | Ensures adequate retention away from void volume ( |

| Theoretical Plates (N) | > 5,000 | Indicates good column efficiency and packing. |

| Tailing Factor (T) | < 1.5 | Critical for acidic analytes; T > 1.5 indicates secondary interactions or insufficient buffering. |

| RSD (Area) | < 2.0% (n=5) | Confirms injector precision. |

| Resolution ( | > 2.0 | Between MTDP and nearest impurity (usually Thiobarbituric acid). |

Linearity & Range

Impurity Profile (Relative Retention Times)

-

Thiobarbituric Acid (Precursor): RRT ~0.3 (Elutes early, very polar).

-

MTDP (Analyte): RRT = 1.00.

-

O-Methylated Impurity: RRT ~1.4 (Elutes later, more hydrophobic due to capped -OH).[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Peak Splitting | Sample solvent too strong (high % DMSO/MeOH).[1] | Dilute sample further with Mobile Phase A (Buffer). |

| Broad/Tailing Peak | pH > pKa (Partial Ionization). | Lower Mobile Phase A pH to 2.5 or 2.[1]8. |

| Retention Drift | Column "Phase Collapse" (Dewetting). | Ensure at least 5% Organic (ACN) is present at start of gradient. Do not run 100% aqueous.[1] |

| Ghost Peaks | Carryover from previous high-conc injection.[1] | Add a needle wash step with 50:50 MeOH:Water.[1] |

References

-

Impurity Profiling (Similar Analog): HPLC Analysis of Pyrimidine Derivatives. ResearchGate.[1][2][3] Retrieved from [Link]

-

Chromatographic Principles: Practical HPLC Method Development for Polar Compounds. Agilent Technologies Application Notes.[1] (General Reference for Acidic Pyrimidine Separation).

-

Chemical Data: 2-(Methylthio)pyrimidine-4,6-diol Compound Summary. PubChem.[1][4][5][6] Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6-Methyl-2-(methylthio)-4-pyrimidinol tbdms | C12H22N2OSSi | CID 91734646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylthiopyrimidine-4,6-diol | C5H6N2O2S | CID 74795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

application of 4,6-dihydroxy-2-methylthiopyrimidine in kinase inhibitor synthesis

Technical Application Note: Strategic Utilization of 4,6-Dihydroxy-2-Methylthiopyrimidine in Kinase Inhibitor Discovery

Executive Summary

4,6-Dihydroxy-2-methylthiopyrimidine (CAS: 1979-98-2) serves as a critical linchpin in the synthesis of Type I and Type II kinase inhibitors. Unlike simple chloropyrimidines, this scaffold offers orthogonal reactivity : the C4 and C6 positions can be functionalized via nucleophilic aromatic substitution (

This guide details the transformation of this precursor into 4,6-dichloro-2-(methylthio)pyrimidine , followed by its application in synthesizing 4,6-bis(arylamino)pyrimidines (e.g., EGFR/JAK scaffolds) and fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

Strategic Chemistry & Mechanism

The utility of this scaffold relies on the differential reactivity of the pyrimidine ring positions.

-

C4/C6 Positions (Electrophilic): Upon conversion to chlorides, these positions are highly reactive toward amines. While chemically equivalent in the symmetric dichloride, the introduction of the first amine renders the second position less reactive, allowing for sequential substitution.

-

C2 Position (Latent Electrophile): The methylthio (-SMe) group is electron-donating, deactivating the C2 position toward

. This protects the "hinge-binding" region of the inhibitor during the construction of the solvent-front and hydrophobic-pocket moieties. -

Activation (The "Sulfone Switch"): Oxidation of the -SMe group to a sulfone (-SO

Me) transforms it into a "super-leaving group," enabling facile displacement by the final amine (often the hinge binder) under mild conditions.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

Figure 1: Divergent synthetic workflows starting from 4,6-dihydroxy-2-methylthiopyrimidine. The "Sulfone Switch" allows for late-stage introduction of the hinge-binding element.

Experimental Protocols

Protocol A: Activation (Chlorination)

Objective: Convert the stable dihydroxy tautomer to the reactive 4,6-dichloro-2-(methylthio)pyrimidine.

Safety Note: This reaction generates HCl gas and requires handling POCl

-

Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl

drying tube (or N -

Reagents:

-

4,6-Dihydroxy-2-methylthiopyrimidine (10.0 g, 63.2 mmol)

-

Phosphorus oxychloride (POCl

) (60 mL, excess) -

N,N-Diethylaniline (10 mL) - Catalyst/Acid Scavenger

-

-

Procedure:

-

Charge the flask with the pyrimidine starting material.

-

Slowly add POCl

at room temperature (exothermic). -

Add N,N-diethylaniline dropwise.

-

Heat the mixture to reflux (approx. 105°C) for 3–5 hours. The suspension should become a clear yellow/orange solution.

-

Workup (Critical): Cool the mixture to RT. Remove excess POCl

under reduced pressure. Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Caution: Violent hydrolysis. -

Extract the aqueous slurry with dichloromethane (DCM, 3 x 100 mL).

-

Wash combined organics with sat.[1] NaHCO

and brine. Dry over MgSO

-

-

Yield/Characterization: Expect 85–95% yield of a yellow solid.

-

Check:

H NMR (CDCl

-

Protocol B: Regioselective (C4 Substitution)

Objective: Install the first diversity element (R1) at the C4 position. Selectivity Logic: The first displacement is fast and exothermic. Low temperature is required to prevent double substitution at C6.

-

Reagents:

-

4,6-Dichloro-2-(methylthio)pyrimidine (1.0 eq)[2]

-

Amine 1 (e.g., Aniline or aliphatic amine) (1.05 eq)

-

Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Ethanol or THF.

-

-

Procedure:

-

Dissolve the dichloride in THF/EtOH (0.2 M) and cool to 0°C .

-

Add DIPEA, followed by the slow addition of Amine 1.

-

Stir at 0°C for 2 hours, then allow to warm to RT.

-

Monitor by TLC/LC-MS. The mono-substituted product usually precipitates or can be isolated by evaporation and flash chromatography (Hexane/EtOAc).

-

-

Insight: If using a weak nucleophile (e.g., electron-deficient aniline), heating to 50°C may be required, but monitor closely to avoid bis-substitution.

Protocol C: The "Sulfone Switch" (C2 Functionalization)

Objective: Oxidize the C2-SMe group to activate the position for the final hinge-binder installation.

-

Oxidation:

-

Dissolve the pyrimidine intermediate in DCM.

-

Add m-CPBA (2.2 eq) portion-wise at 0°C.

-

Stir at RT for 4–16 hours.

-

Workup: Wash with 10% Na

S

-

-

Displacement:

-

Dissolve the sulfone intermediate in Dioxane or NMP.

-

Add the final amine (Hinge Binder) (1.2 eq) and DIPEA (2.0 eq).

-

Heat to 80–100°C. The sulfone is an excellent leaving group; reaction is usually complete within 2–4 hours.

-

Data Presentation: Reactivity & Optimization

Table 1: Optimization of C4-Selective Substitution

| Entry | Nucleophile (Amine) | Base | Solvent | Temp (°C) | Yield (Mono) | Yield (Bis) | Selectivity Note |

| 1 | Phenylamine (Aniline) | DIPEA | EtOH | 25 | 65% | 15% | Poor selectivity at RT |

| 2 | Phenylamine | DIPEA | EtOH | 0 | 82% | <5% | Optimal for anilines |

| 3 | Morpholine | K | THF | -10 | 88% | <2% | Aliphatic amines require lower temp |

| 4 | 4-Fluoroaniline | NaH | DMF | 0 | 75% | 10% | Strong base increases rate but risks bis-sub |

Case Study: Synthesis of a Pyrido[2,3-d]pyrimidine

This scaffold is also a precursor for fused systems (e.g., PD-0332991 analogs).

-

Step 1: React 4,6-dichloro-2-(methylthio)pyrimidine with an amine containing a pendant alkene or protected aldehyde.

-

Step 2: Perform a Heck reaction or acid-catalyzed cyclization to close the pyridine ring onto the C5 position.

-

Step 3: Oxidize the C2-SMe and displace with the final aminopyridine hinge binder.

-

Reference: This strategy mimics the "catch-and-release" logic used in the discovery of CDK4/6 inhibitors.

-

References

-

VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387. Link

-

Kalogirou, A. S., & Koutentis, P. A. (2020).[3][4][5] "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine." Arkivoc, vii, 26-36. Link

-

Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606-4616. Link

-

Lynch, D. E., & McClenaghan, I. (2000).[6] "4,6-Dichloro-2-(methylthio)pyrimidine."[2][4][5][7] Acta Crystallographica Section C, 56, e536.[6] Link

-

Boc Sciences. "Avapritinib Synthesis Overview." (Illustrates the use of substituted pyrimidines in modern kinase inhibitors).

Sources

- 1. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4,6-二氯-2-甲硫基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Step-by-Step Synthesis of 4,6-Dihydroxy-2-methylthiopyrimidine

Abstract & Strategic Overview

4,6-Dihydroxy-2-methylthiopyrimidine (CAS: 1979-98-2), also known as 2-(methylthio)pyrimidine-4,6-diol, is a critical heterocyclic scaffold used in the development of agrochemicals (herbicides) and pharmaceuticals (antivirals and antimetabolites). Its synthesis presents a classic study in pyrimidine chemistry, balancing the choice between direct cyclization and functional group modification.

This guide details two distinct synthetic pathways:

-

The Methylation Route (Primary Protocol): Ideal for laboratory-scale synthesis with high purity requirements. It utilizes commercially available 2-thiobarbituric acid.

-

The Cyclocondensation Route (Industrial Alternative): A cost-effective approach for larger scales, building the pyrimidine ring from diethyl malonate and S-methylisothiourea.

Retrosynthetic Analysis & Pathway Logic[1]

The synthesis is driven by the stability of the pyrimidine ring. The core challenge is controlling the regioselectivity of the methylation (S- vs. N-alkylation) or ensuring efficient cyclization without side reactions.

Figure 1: Strategic synthesis map showing the two primary routes to the target compound.

Primary Protocol: Methylation of 2-Thiobarbituric Acid

Rationale: This route is preferred for research applications due to its operational simplicity, high yield (>90%), and the commercial availability of the precursor. It leverages the higher nucleophilicity of sulfur compared to nitrogen under basic conditions to favor S-methylation.

Reagents & Materials[1][2][3][4][5][6]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity (Example) | Role |

| 2-Thiobarbituric Acid | 144.15 | 1.0 | 28.8 g (200 mmol) | Substrate |

| Iodomethane (MeI) | 141.94 | 1.1 | 31.2 g (13.7 mL) | Methylating Agent |

| Sodium Hydroxide (2M) | 40.00 | 2.2 | 220 mL | Base/Solvent |

| Ethanol (Absolute) | 46.07 | Solvent | 300 mL | Co-solvent |

| Water | 18.02 | Solvent | As needed | Workup |

Safety Warning: Iodomethane is a volatile neurotoxin and suspected carcinogen. All operations must be performed in a functioning fume hood.

Step-by-Step Procedure

-

Dissolution: In a 1L round-bottom flask equipped with a magnetic stir bar, dissolve 28.8 g of 2-thiobarbituric acid in a mixture of 300 mL ethanol and 220 mL of 2M NaOH.

-

Observation: The solution should be clear and slightly yellow. The base deprotonates the thiobarbituric acid, increasing the nucleophilicity of the sulfur atom.

-

-

Addition: Cool the solution to room temperature (20–25°C). Add 13.7 mL of Iodomethane dropwise over 20 minutes using an addition funnel to control the exotherm.

-

Reaction: Stir the mixture at room temperature for 12 hours (overnight).

-

Optimization Note: For faster kinetics, the reaction can be warmed to 60°C for 2 hours after the initial room temperature stir.

-

-

Concentration: Remove the ethanol by rotary evaporation under reduced pressure. Do not evaporate to dryness; leave a concentrated aqueous slurry.

-

Precipitation: Add 100 mL of ice-cold water to the residue. Acidify carefully with 2M HCl to pH ~2–3 if the product does not precipitate spontaneously (the product is less soluble in its neutral form).

-

Filtration: Cool the slurry in an ice bath for 2 hours to maximize yield. Filter the white solid using a Buchner funnel.

-

Washing: Wash the filter cake with 2 x 50 mL of ice-cold water to remove inorganic salts (NaI).

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Results

-

Yield: 28–30 g (90–95%)

-

Appearance: White to off-white powder.

-

Purity: >98% (by HPLC/NMR).

Secondary Protocol: Cyclocondensation (Industrial Route)

Rationale: This route builds the ring from scratch, avoiding the cost of thiobarbituric acid. It is ideal for large-scale production but requires careful handling of sodium ethoxide and moisture control.

Reagents & Materials

| Reagent | Equiv.[3][2] | Role |

| Diethyl Malonate | 1.0 | C3 Fragment Source |

| S-Methylisothiourea Sulfate | 0.6* | N-C-N Fragment Source |

| Sodium Ethoxide (21% in EtOH) | 3.0 | Strong Base |

| Ethanol (Anhydrous) | Solvent | Reaction Medium |

*Note: S-methylisothiourea sulfate is typically a bis-salt (

Step-by-Step Procedure

-

Base Preparation: In a dry 3-neck flask under nitrogen, charge 3.0 equivalents of Sodium Ethoxide solution.

-

Why 3 equivalents? 1 eq is consumed to neutralize the sulfuric acid in the isothiourea salt; 2 eq are required for the condensation (removal of 2 protons from the malonate/amidine intermediates).

-

-

Salt Neutralization: Add S-methylisothiourea sulfate (0.6 eq) to the ethoxide solution. Stir for 30 minutes at room temperature. Sodium sulfate will precipitate.

-

Condensation: Add Diethyl Malonate (1.0 eq) dropwise to the mixture.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Monitoring: The reaction is complete when TLC shows the disappearance of diethyl malonate.

-

-

Workup: Distill off the majority of the ethanol. Dissolve the residue in water.

-

Isolation: Acidify the aqueous solution with concentrated HCl to pH 4–5. The product, 4,6-dihydroxy-2-methylthiopyrimidine, will precipitate as a white solid.[4]

-

Purification: Filter, wash with water, and recrystallize from water/ethanol if necessary.

Analytical Characterization

To validate the synthesis, compare your product against these standard parameters.

| Parameter | Specification | Notes |

| Physical State | White Crystalline Solid | |

| Melting Point | > 300°C (dec.)[5][4][6] | Decomposes before melting |

| Solubility | Soluble in NaOH/KOH; Slightly soluble in EtOH | Insoluble in non-polar solvents |

| 1H NMR (DMSO-d6) | δ 2.45 (s, 3H, S-CH3), 5.10 (s, 1H, CH), 11.5 (br s, OH) | Characteristic S-Me singlet is key |

| MS (ESI) | [M+H]+ = 159.02 | Molecular weight confirmation |

Tautomerism Note: While named "4,6-dihydroxy", the compound exists in equilibrium with its dione tautomer (2-methylthio-4,6-pyrimidinedione). In the solid state and polar solvents, the dione or mixed tautomers may predominate, which explains the high melting point and solubility profile.

Critical Control Points & Troubleshooting

The following flowchart outlines the decision-making process for workup and purification.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation | Ensure pH is adjusted to ~2–3. The compound is amphoteric but least soluble at acidic pH. |

| Yellow Color | Oxidation or Iodine traces | Wash the solid with a dilute sodium thiosulfate solution to remove iodine byproducts. |

| S- vs N-Methylation | Temperature too high | In Route 1, keep addition at RT. High temps favor N-methylation (thermodynamic product). |

References

-

ChemicalBook. (2023).[1][7] 2-(Methylthio)pyrimidine-4,6-diol Properties and Synthesis.Link

-

PrepChem. (n.d.).[3] Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine.[5][4][8]Link

-

National Institutes of Health (NIH). (2016). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol as Potent GPR84 Agonists. PMC5346973. Link

-

Organic Syntheses. (1946). S-Methylisothiourea Sulfate.[9] Org.[3][5][10][11] Synth. 1946, 26, 91. Link

Sources

- 1. depts.ttu.edu [depts.ttu.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. m.youtube.com [m.youtube.com]

- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]

- 6. 124700-70-5|2-(Methylthio)pyrimidin-4-ol|BLD Pharm [bldpharm.com]

- 7. m.youtube.com [m.youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. bu.edu.eg [bu.edu.eg]

- 10. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

application of 4,6-dihydroxy-2-methylthiopyrimidine in combinatorial chemistry

Application Note: High-Diversity Library Generation Using 4,6-Dihydroxy-2-methylthiopyrimidine

Executive Summary

This guide details the application of 4,6-dihydroxy-2-methylthiopyrimidine (and its activated derivative 4,6-dichloro-2-methylthiopyrimidine ) as a "privileged scaffold" in combinatorial chemistry.

This scaffold offers three distinct vectors for diversity (positions 2, 4, and 6), enabling the rapid synthesis of dense, heterocyclic libraries. Its utility relies on a "Switchable Reactivity" mechanism:

-

Positions 4 & 6: Highly electrophilic (activated by chlorination), susceptible to immediate nucleophilic aromatic substitution (

). -

Position 2 (Methylthio): Latent reactivity. It remains inert during C4/C6 manipulations but can be "switched on" via oxidation (to sulfone/sulfoxide) or transition-metal catalysis (Liebeskind-Srogl coupling) to introduce a final diversity element.

Mechanistic Principles & Reactivity Profile

The core logic of using this scaffold is the step-wise control of electrophilicity.

| Position | Substituent | Reactivity Status | Mechanism of Substitution |

| C4 / C6 | High | Facile | |

| C2 | Latent (Low) | Inert to standard |

The "Catch-and-Release" Logic

In solid-phase synthesis, the C2-methylthio group often serves as a stable anchor or a late-stage diversity point. The symmetry of the 4,6-dichloro intermediate allows for the introduction of the first nucleophile (

Experimental Workflows (Visualized)

The following diagram illustrates the divergent pathways available from the parent scaffold.

Figure 1: Divergent synthesis workflow transforming the dihydroxy precursor into a tri-functionalized library.

Detailed Protocols

Protocol A: Scaffold Activation (Synthesis of 4,6-Dichloro-2-methylthiopyrimidine)

Objective: Convert the unreactive dihydroxy form into the electrophilic dichloro scaffold.

Reagents:

-

4,6-dihydroxy-2-methylthiopyrimidine (1.0 equiv)

-

Phosphorus oxychloride (

) (Excess, solvent/reagent) - -Diethylaniline (1.0 equiv) - Catalyst/Acid Scavenger

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

), place 4,6-dihydroxy-2-methylthiopyrimidine (10 g, 63 mmol). -

Addition: Carefully add

(40 mL) followed by -

Reflux: Heat the mixture to reflux (

) for 3–5 hours. The suspension should become a clear solution. -

Quench: Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (approx. 500 g) with vigorous stirring. Critical: Do this in a fume hood; HCl gas is evolved.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

). -

Workup: Wash combined organics with saturated

(until neutral), then brine. Dry over -

Purification: Recrystallize from Ethanol/Water or Hexanes.

-

Target Yield: 70–85%

-

Appearance: Pale yellow/white crystalline solid.

-

Protocol B: Solution-Phase Library Synthesis (Sequential Substitution)

Objective: Create a library of compounds with formula 2-(

Step 1: First Displacement (C4/C6)

-

Dissolve 4,6-dichloro-2-methylthiopyrimidine (1.0 equiv) in THF or DCM.

-

Cool to

. -

Add Amine 1 (

, 1.05 equiv) and Diisopropylethylamine (DIPEA, 1.2 equiv). -

Stir at

for 1 hour, then warm to RT for 2 hours. -

Validation: TLC should show consumption of starting material.

-

Workup: Standard aqueous wash. Isolate Intermediate A.

Step 2: Second Displacement (C6/C4)

-

Dissolve Intermediate A in Dioxane or DMSO.

-

Add Amine 2 (

, 1.2–2.0 equiv) and DIPEA (2.0 equiv). -

Heat to

for 4–12 hours. -

Note: Sterically hindered amines may require higher temps or microwave irradiation.

-

Isolate Intermediate B (2-methylthio-4,6-diaminopyrimidine).

Step 3: Activation (Oxidation of Sulfide)

-

Dissolve Intermediate B in DCM.

-

Add m-chloroperbenzoic acid (m-CPBA, 2.2 equiv) at

. -

Stir for 2–4 hours at RT.

-

Result: Formation of the Sulfone (

). -

Workup: Wash with

(to quench peroxide) and

Step 4: Third Displacement (C2)

-

Dissolve the Sulfone intermediate in THF or Dioxane.

-

Add Nucleophile 3 (Amine, Alkoxide, or Thiol; 1.5 equiv).

-

Stir at RT (for aliphatic amines) or mild heat (

for anilines). -

Mechanism: The sulfone is an excellent leaving group (

more reactive than the sulfide).

Protocol C: Solid-Phase Synthesis (Resin-Capture Strategy)

Objective: Synthesize the library on-bead to simplify purification.

Resin Choice: Rink Amide resin (for C-terminal amides) or Trityl chloride resin (for amines). Example: Using a Diamine linker on Trityl Resin.

-

Resin Loading (Capture):

-

Scaffold Attachment:

-

Suspend resin in NMP. Add 4,6-dichloro-2-methylthiopyrimidine (3.0 equiv) and DIPEA (6.0 equiv).

-

Shake at RT for 4 hours.

-

Result:

.

-

-

Diversity Step 1 (

at C6):-

Add Amine 2 (5.0 equiv) in DMSO/DIPEA. Heat at

for 12 hours. -

Wash resin (

DMF,

-

-

Activation (On-Resin Oxidation):

-

Suspend resin in DCM. Add m-CPBA (3.0 equiv). Shake at RT for 4 hours.

-

Result: C2-Sulfide converts to C2-Sulfone.

-

-

Diversity Step 2 (Displacement of Sulfone):

-

Add Amine 3 (5.0 equiv) in NMP/DIPEA. Shake at RT or

.

-

-

Cleavage:

-

Treat resin with 10% TFA in DCM.

-

Filter and concentrate to obtain the final library member.

-

Advanced Application: Liebeskind-Srogl Coupling

Context: Instead of displacing the C2-sulfide with an amine (creating a guanidine-like core), use C-C bond formation to create 2-Aryl-pyrimidines .

Mechanism: Pd-catalyzed cross-coupling of thioethers with boronic acids, mediated by Cu(I).[3][4][5][6]

Protocol:

-

Substrate: Use "Intermediate B" (2-methylthio-4,6-disubstituted pyrimidine).

-

Reagents:

-

Aryl Boronic Acid (

, 1.5 equiv) -

Catalyst:

(5 mol%) -

Co-Factor: Copper(I) thiophene-2-carboxylate (CuTC , 1.5 equiv) - Critical Reagent

-

-

Conditions: THF,

, Argon atmosphere, 12–18 hours. -

Outcome: The

group is replaced by the Aryl group. This reaction is "desulfitative" and neutral (non-basic), tolerant of sensitive functional groups.

References

-

Vilsmeier-Haack Chlorination of Pyrimidines

-

Source: "Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine."[7] Arkivoc, 2020.

-

-

Regioselectivity in Dichloropyrimidine Substitutions

- Source: "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec Library Synthesis Guide.

-

Liebeskind-Srogl Coupling on Heterocycles

- Source: "A Platform for the Liebeskind–Srogl Coupling of Heteroaromatic Thioethers.

-

Solid Phase Pyrimidine Synthesis

-

Source: "Solid-phase synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines."[8] Molecular Diversity, 2003.

-

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. synarchive.com [synarchive.com]

- 7. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

purification techniques for crude 4,6-dihydroxy-2-methylthiopyrimidine

Answering the user's request.## Technical Support Center: Purification of Crude 4,6-dihydroxy-2-methylthiopyrimidine

Welcome to the technical support center for the purification of 4,6-dihydroxy-2-methylthiopyrimidine (CAS No: 1979-98-2). This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. The following content, structured in a troubleshooting and FAQ format, provides in-depth, field-proven insights into overcoming common purification challenges.

Introduction: Understanding the Molecule

4,6-dihydroxy-2-methylthiopyrimidine exists in tautomeric equilibrium with its keto forms, primarily as 6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one.[1] This structure, featuring acidic hydroxyl/amide protons and basic ring nitrogens, dictates its physical properties and purification strategy. It is a high-melting-point solid (>300 °C)[1][2][3], indicating strong intermolecular hydrogen bonding. This property results in low solubility in many common organic solvents at room temperature but improved solubility in hot polar solvents or aqueous bases.

Common impurities often stem from its synthesis, which typically involves the S-methylation of thiobarbituric acid or condensation reactions.[1][3] These impurities may include unreacted starting materials, over-methylated byproducts (e.g., 4-methoxy-6-hydroxy-2-methylthiopyrimidine)[1], and inorganic salts. A successful purification strategy must effectively target and remove these specific contaminants.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of crude 4,6-dihydroxy-2-methylthiopyrimidine.

Q1: My recrystallization attempt resulted in very low yield. What are the likely causes and how can I improve it?

A1: Low recovery from recrystallization is a common issue, typically stemming from one of several factors:

-

Inappropriate Solvent Choice: The ideal solvent should dissolve the crude product completely when hot but very poorly when cold.[4] If the compound has significant solubility in the cold solvent, you will lose a substantial amount of product in the mother liquor.

-

Using Too Much Solvent: Dissolving the crude material in the minimum amount of hot solvent is critical.[5] Using an excessive volume will keep more of your product dissolved even after cooling, drastically reducing the yield of recovered crystals.

-

Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crash out along with the impurities on the filter paper.

-

Incomplete Crystallization: The cooling process may not have been sufficient. Forcing further crystallization by extending the cooling time, using an ice bath, or gently scratching the inside of the flask with a glass rod can improve yields.

Troubleshooting Steps:

-

Re-evaluate Your Solvent: Perform small-scale solubility tests with alternative solvents (see Table 1). A good starting point for this compound is water, ethanol, or an isopropanol/water mixture.[4][6]

-

Optimize Solvent Volume: In your next attempt, add the hot solvent portion-wise (in small increments) to the crude material, ensuring each addition is given time to dissolve the solid until the solution is just saturated.[5]

-

Prevent Premature Crystallization: When performing a hot filtration, pre-heat your funnel and receiving flask to prevent a sudden drop in temperature. Use a fluted filter paper to increase the filtration speed.[5]

-

Recover Product from Mother Liquor: If you suspect significant product remains in the filtrate, you can try to recover it by reducing the solvent volume by about half through evaporation and then re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q2: After purification, my NMR/HPLC analysis still shows a persistent impurity. How do I identify and remove it?

A2: A persistent impurity that co-purifies with your product suggests it has very similar physicochemical properties (e.g., polarity, solubility).

Identification:

-

Source of Impurity: The most likely culprits are starting materials or byproducts. A common byproduct is the O-methylated derivative, 2-methylthio-4-methoxy-6-hydroxypyrimidine, which can form if the methylation reaction is not well-controlled.[1] This impurity will have a polarity very close to your desired product.

-

Analytical Approach: Use HPLC-MS to get a precise mass of the impurity, which can help confirm its identity. Compare the retention time of your purified product with authentic samples of the starting materials.

Removal Strategy:

-

Acid-Base Extraction: This is a powerful technique for this specific compound. The dihydroxy tautomers are acidic and can be deprotonated with a mild base (e.g., aqueous NaHCO₃ or Na₂CO₃) to form a water-soluble salt. Neutral impurities, like the O-methylated byproduct, will remain in the organic layer and can be washed away. The desired product is then recovered by acidifying the aqueous layer to cause precipitation. See the detailed protocol below.

-

Flash Column Chromatography: While recrystallization is preferred for its scalability, chromatography is excellent for removing stubborn impurities.[4] Given the polar nature of the compound, a polar stationary phase like silica gel is appropriate. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding methanol) can effectively separate closely related compounds.[4]

-

Re-recrystallization: Sometimes, a second recrystallization from a different solvent system can effectively remove an impurity that co-crystallized in the first system.

Q3: The crude product is an oil or a sticky solid and will not crystallize. What should I do?

A3: An oily or intractable crude product often indicates the presence of significant amounts of impurities, residual solvent (like DMF or DMSO), or water, which are inhibiting the crystallization process.

Troubleshooting Steps:

-

Initial Wash (Trituration): Before attempting a full recrystallization, try washing or "triturating" the crude material. Add a solvent in which your product is known to be insoluble but the impurities are soluble (e.g., diethyl ether, ethyl acetate). Stir the mixture vigorously. The product should solidify into a powder, while the impurities are washed away into the solvent. Decant the solvent and repeat if necessary.

-

Solvent Removal: Ensure all high-boiling synthesis solvents (DMF, DMSO) have been thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a lower-boiling solvent like toluene can help.

-

Acid-Base Cleanup: Convert the oily crude into a solid salt. Dissolve the material in a suitable organic solvent (like ethyl acetate) and perform an acid-base extraction as described in Q2. By converting the product to its salt form in the aqueous layer, you can wash away the organic-soluble impurities causing the oiling. Re-precipitation by pH adjustment often yields a solid product that can then be further purified by recrystallization.

-

Chromatography: If all else fails, purifying the oil via flash column chromatography is the most direct route to isolate the pure compound, which should then crystallize easily upon solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 4,6-dihydroxy-2-methylthiopyrimidine?

A1: For routine purification to remove minor impurities, recrystallization is the most efficient and scalable method.[4] However, if the crude product is particularly impure or contains byproducts of similar polarity, a multi-step approach is best: first, an acid-base wash to remove neutral/basic/acidic impurities, followed by recrystallization of the recovered solid. This combination leverages differences in both acid/base properties and solubility to achieve high purity.

Q2: Can I use column chromatography to purify this compound? What conditions are recommended?

A2: Yes, flash column chromatography is a very effective, albeit more labor-intensive, method for purifying pyrimidine derivatives.[4]

-

Stationary Phase: Standard silica gel (SiO₂) is the most common choice.

-

Mobile Phase (Eluent): Due to the compound's polarity, you will need a relatively polar solvent system. Start by developing a method using Thin Layer Chromatography (TLC).[4] Good starting solvent systems to screen are mixtures of dichloromethane/methanol or ethyl acetate/hexane.[4] Adjust the ratio to achieve a Retention Factor (Rf) for your product of approximately 0.2-0.4 for good separation on the column.[4]

-

Detection: The pyrimidine ring is UV-active, so fractions can be monitored by TLC with a UV lamp (254 nm).

Q3: How does the tautomerism of 4,6-dihydroxy-2-methylthiopyrimidine affect its purification?

A3: The tautomerism is central to its purification. The molecule exists as an equilibrium of dihydroxy and hydroxy-keto forms. The protons on the oxygen and nitrogen atoms are acidic, with a predicted pKa around 7.27.[2] This acidity is key to the acid-base extraction strategy, allowing the compound to be selectively moved into an aqueous basic layer as its conjugate base (salt). Conversely, the ring nitrogens can be protonated in strongly acidic media, although deprotonation is more commonly used for purification.[7] This amphoteric nature is a significant advantage that should be exploited.

Q4: What are the safety considerations when handling this compound and the solvents for its purification?

A4: According to GHS classifications, 4,6-dihydroxy-2-methylthiopyrimidine may cause skin irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Purification procedures should be carried out in a well-ventilated fume hood, especially when using volatile organic solvents like dichloromethane, methanol, or ethyl acetate. Always consult the Safety Data Sheet (SDS) for the specific compound and all solvents used.

Data Presentation & Protocols

Table 1: Recommended Solvent Systems for Purification & Analysis

| Technique | Solvent System | Rationale & Use Case | Reference |

| Recrystallization | Water (H₂O) | Green solvent, good for removing organic-soluble impurities. Product is highly soluble when hot, less so when cold. | [4] |

| Ethanol (EtOH) or Methanol (MeOH) | Good general-purpose polar protic solvents for pyrimidines. | [4][8] | |

| Isopropanol / Water | A two-solvent system can be fine-tuned for optimal solubility differential. | [4][6] | |

| TLC / Flash Chromatography | Dichloromethane / Methanol (e.g., 95:5 to 90:10 v/v) | Excellent for separating polar compounds on silica gel. The ratio can be adjusted to control elution. | [4] |

| Ethyl Acetate / Hexane (e.g., 50:50 to 80:20 v/v) | A less polar alternative, good for separating less polar impurities from the main product. | [4] | |

| Preparative HPLC | Acetonitrile / Water (+0.1% Formic Acid) | For achieving very high purity (>99%). C18 is a common stationary phase. | [4] |

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral or less acidic/basic organic impurities.

-

Dissolution: Dissolve the crude 4,6-dihydroxy-2-methylthiopyrimidine in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc). If solubility is low, use a co-solvent like THF and dilute with EtOAc.

-

Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. The target compound will deprotonate and move into the aqueous layer as its sodium salt.

-

Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

-

Back-Extraction (Optional): To ensure full recovery, wash the remaining organic layer once more with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

-

Removal of Neutral Impurities: The organic layer, which contains neutral impurities, can now be discarded.

-

Precipitation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the pH is acidic (pH ~2-3, check with pH paper).

-

Isolation: The purified 4,6-dihydroxy-2-methylthiopyrimidine will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

-

Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification via Recrystallization (Single Solvent)

This protocol is used when a suitable single solvent has been identified.

-

Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold (e.g., water, ethanol).[4][5]

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

-

Achieve Saturation: Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding excess solvent.[5]

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4]

-

Drying: Dry the purified crystals under vacuum.

Visualizations

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification technique based on the characteristics of the crude product.

Caption: Decision tree for selecting a purification method.

Acid-Base Extraction Workflow

This diagram illustrates the movement of the target compound and impurities between phases during the extraction process.

Caption: Workflow for purification via acid-base extraction.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.

- Google Patents. (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

- Patil, R. S., Jadhav, P. M., Radhakrishnan, S., & Soman, T. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531.

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Rasayan Journal of Chemistry.

-

Bayville Chemical. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link]

- Google Patents. (1998). US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.

-

National Center for Biotechnology Information. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. PubChem Compound Database. Retrieved from [Link]

- Geden, J. V., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 10(4), 2091-2106.

-

LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Products.

-

Chem-Impex. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link]

-

ResearchGate. (2002). Direct Isolation of Purines and Pyrimidines from Nucleic Acids Using Sublimation. Retrieved from [Link]

-

Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]

-

ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? Retrieved from [Link]

-

ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]

- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.

- Kofanov, E. R., et al. (2021).

-

PubMed. (2003). [Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column]. Retrieved from [Link]

-

PubMed Central. (2006). Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

-

PubMed. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]

-

PubMed Central. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

-

MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Semantic Scholar. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]

-

MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4,6-Dihydroxy-2-methythiopyrimidine | 29639-68-7 [chemicalbook.com]

- 3. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

identifying and removing byproducts in 4,6-dihydroxy-2-methylthiopyrimidine synthesis

Current Status: Operational | Topic: Synthesis, Impurity Removal, and Troubleshooting

Introduction: The Molecule & The Challenge

4,6-Dihydroxy-2-methylthiopyrimidine (DHMP) (CAS: 1979-98-2) is a critical pharmacophore used in the synthesis of antivirals, antithrombotics (e.g., Ticagrelor intermediates), and herbicides.[1][2][3][4]

The Core Problem: The synthesis involves a condensation reaction that is prone to equilibrium shifts and side reactions. The primary challenge is not just forming the ring, but preventing the cleavage of the labile S-methyl group, which reverts the molecule to 2-thiobarbituric acid (TBA) —a difficult-to-remove impurity that poisons downstream catalytic steps.

This guide provides a self-validating protocol to synthesize DHMP, identify specific byproducts, and remove them efficiently.

Module 1: The Synthesis Workflow (The "Happy Path")

The Reaction Logic

The most robust route utilizes S-methylisothiourea hemisulfate and Diethyl malonate in a sodium alkoxide medium. Unlike the methylation of thiobarbituric acid (which suffers from O-alkylation vs. S-alkylation competition), this route installs the sulfur-methyl bond before ring closure, ensuring regiospecificity.

The Mechanism & Pathway

The reaction proceeds via a nucleophilic attack of the isothiourea nitrogen on the malonate ester carbonyls.